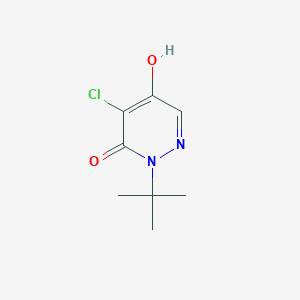

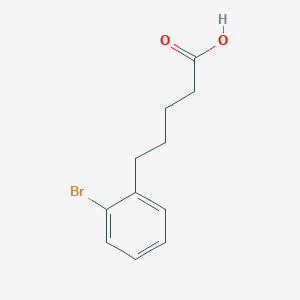

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

概要

説明

L-698532は、メルク&カンパニー株式会社によって最初に開発された低分子医薬品です。 これは、N-メチル-D-アスパラギン酸(NMDA)受容体の拮抗薬としての役割を果たし、特に受容体のグリシン部位を標的にすることで知られています 。 この化合物は、神経系疾患の治療における潜在的な治療用途について研究されてきました 。

準備方法

L-698532の合成には、3-フェニル-4-ヒドロキシ-7-クロロキノリン-2(1H)-オンの調製が含まれます。合成経路には通常、以下の手順が含まれます。

キノリン核の形成: 適切な前駆体の環化を制御された条件下で行います。

塩素化: キノリン環の7位に塩素原子の導入。

水酸化: 4位にヒドロキシル基の導入。

フェニル化: 3位にフェニル基の付加。

化学反応の分析

L-698532は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: 4位に存在するヒドロキシル基は、特定の条件下で酸化されます。

還元: キノリン環は、様々な誘導体を形成するために還元されます。

置換: 7位の塩素原子は、他の官能基で置換される場合があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります 。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究の応用

L-698532は、さまざまな分野におけるその用途について広く研究されています。

化学: 低分子とNMDA受容体の間の相互作用を研究するためのモデル化合物として役立ちます。

生物学: さまざまな生物学的プロセスにおけるNMDA受容体の役割を調査するために使用されます。

科学的研究の応用

L-698532 has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying the interactions between small molecules and the NMDA receptor.

Biology: It is used to investigate the role of the NMDA receptor in various biological processes.

Industry: The compound is used in the development of new drugs targeting the NMDA receptor.

作用機序

L-698532は、NMDA受容体のグリシン部位を拮抗することによりその効果を発揮します。 この阻害は、グルタミン酸による受容体の活性化を阻止し、それにより神経系の興奮性神経伝達を調節します 。 関与する分子標的には、NMDA受容体サブユニットが含まれ、影響を受ける経路はシナプス可塑性と神経保護に関連する経路です 。

類似の化合物との比較

L-698532は、NMDA受容体のグリシン部位に対する選択的拮抗薬として作用する一連の4-ヒドロキシ-2-キノロンの一部です。類似の化合物には、次のものがあります。

- L-701,324

- L-703,717

- L-695,902

これらの化合物は、同様の作用機序を共有しますが、結合親和性と薬物動態特性が異なります 。 L-698532は、その特定の結合プロファイルとNMDA受容体に対する拮抗作用の程度においてユニークです 。

類似化合物との比較

L-698532 is part of a series of 4-hydroxy-2-quinolones that act as selective antagonists for the glycine site on the NMDA receptor. Similar compounds include:

- L-701,324

- L-703,717

- L-695,902

These compounds share a similar mechanism of action but differ in their binding affinities and pharmacokinetic properties . L-698532 is unique in its specific binding profile and the extent of its antagonistic effects on the NMDA receptor .

特性

IUPAC Name |

7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXQSWLUXKUQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182777 | |

| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28563-19-1 | |

| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028563191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Allylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1505768.png)

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate](/img/structure/B1505771.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride](/img/structure/B1505776.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1505777.png)